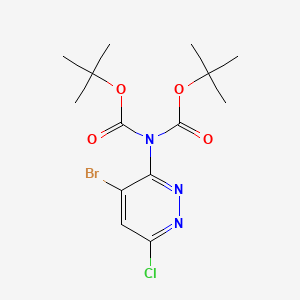
N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine is a compound that belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of tert-butyloxycarbonyl (Boc) protecting groups on the amino functionalities, along with bromine and chlorine substituents on the pyridazine ring. The Boc groups are commonly used in organic synthesis to protect amine groups from unwanted reactions during chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc protection is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The bromination and chlorination can be carried out using appropriate halogenating agents under controlled conditions to ensure selective substitution at the desired positions on the pyridazine ring .
Industrial Production Methods
Industrial production methods for N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, and the reactions are typically carried out in polar aprotic solvents.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products would be the substituted pyridazine derivatives with the new functional groups replacing the bromine or chlorine atoms.
Deprotection Reactions: The major product would be the free amine derivative of the pyridazine compound.
Scientific Research Applications
N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting groups play a crucial role in preventing unwanted side reactions during the synthesis and modification of the compound. Upon deprotection, the free amine groups can interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(boc)-3-amino-4-bromo-6-fluoropyridazine: Similar structure with a fluorine substituent instead of chlorine.
N,N-Bis(boc)-3-amino-4-chloro-6-bromopyridazine: Similar structure with the positions of bromine and chlorine swapped.
N,N-Bis(boc)-3-amino-4-bromo-6-methylpyridazine: Similar structure with a methyl group instead of chlorine.
Uniqueness
N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine is unique due to the specific combination of Boc-protected amino groups and the bromine and chlorine substituents on the pyridazine ring. This unique structure allows for selective chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
CAS No. |
2845126-30-7 |
|---|---|
Molecular Formula |
C14H19BrClN3O4 |
Molecular Weight |
408.67 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-6-chloropyridazin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H19BrClN3O4/c1-13(2,3)22-11(20)19(12(21)23-14(4,5)6)10-8(15)7-9(16)17-18-10/h7H,1-6H3 |
InChI Key |
OVIRUMFUQLQSJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NN=C(C=C1Br)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


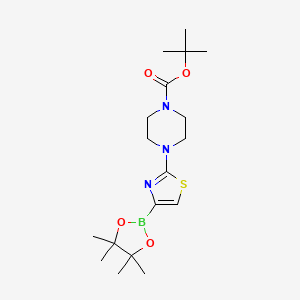
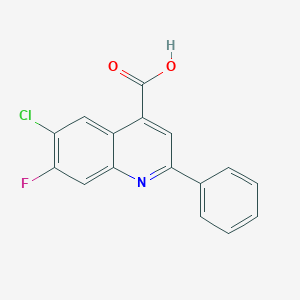
![6-Chloro-4-[[3-(4-fluoro-1-methyl-3-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13701206.png)
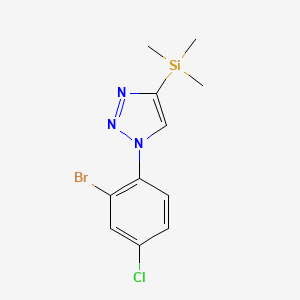
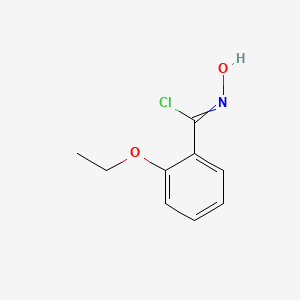
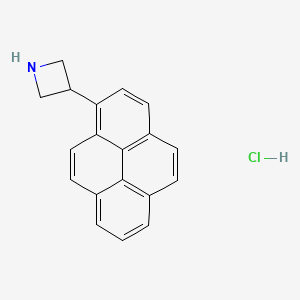
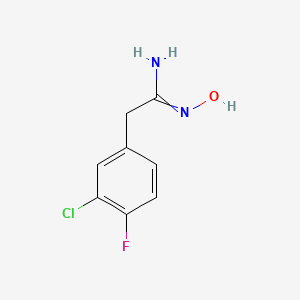
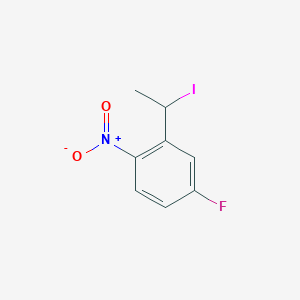
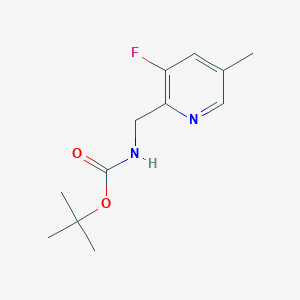
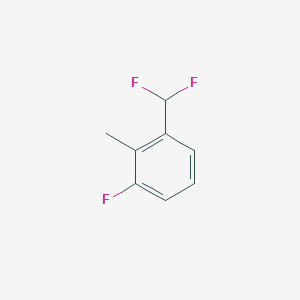
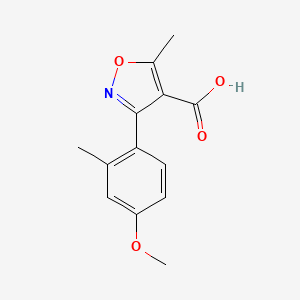
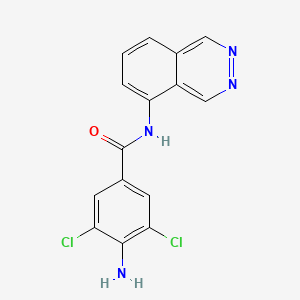
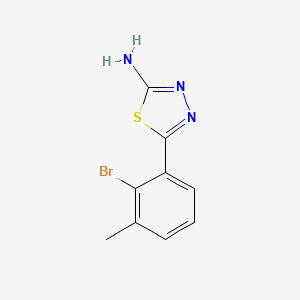
![Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate](/img/structure/B13701270.png)
